Welcome to the BenchChem Online Store!
molecular formula C17H23N3O3 B8481745 6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one

6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one

Cat. No. B8481745
M. Wt: 317.4 g/mol
InChI Key: DMNQXENATQIQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367824B2

Procedure details

In a 100 mL volume glass vessel equipped with a stirrer and a thermometer were placed 15.0 g (55.8 mmol) of 6-methoxy-7-(3-chloropropoxy)quinazolin-4-one prepared by procedures similar to those of Reference Example V-1, 13.85 g (163 mmol) of piperidine, and 27.4 mL (113.6 mmol) of aqueous sodium hydroxide solution (4.0 mol/L). The resulting mixture was stirred at 55° C. for 5 hours. After the reaction was complete, the reaction mixture was cooled to room temperature and placed under reduced pressure to distill unreacted piperidine off. To the residue was added 18.9 mL (113.4 mmol) of hydrochloric acid (6.0 mol/L), and the mixture was cooled to 0° C. The precipitated crystalline product was collected by filtration and dried at 60° C. under reduced pressure, to give 13.5 g (isolated yield: 76.3%) of 6-methoxy-7-(3-piperidino-propoxy)quinazolin-4-one.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step Two
Quantity
27.4 mL
Type
reactant
Reaction Step Three
Quantity
18.9 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16]Cl)[N:9]=[CH:8][NH:7][C:6]2=[O:18].[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.[OH-].[Na+].Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)[N:9]=[CH:8][NH:7][C:6]2=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCCl)=O
Step Two
Name
Quantity
13.85 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
27.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
18.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 55° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL volume glass vessel equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
to distill unreacted piperidine off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 76.3%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.